Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid
Executive Technical Summary 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors) and advanced...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors) and advanced agrochemicals. Its structural uniqueness lies in the specific regiochemistry of the methoxy group at the C4 position combined with an N1-phenyl substituent, which imparts distinct lipophilic and electronic properties compared to its more common isomers.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in optimizing reaction conditions and formulation stability.
Physicochemical Characterization
Understanding the fundamental properties of this compound is essential for designing extraction protocols and solubility screens. The presence of the carboxylic acid moiety (C3) and the lipophilic phenyl ring (N1) creates a "push-pull" solubility profile dependent on pH.
Table 1: Core Chemical Data
Property
Value / Description
Source/Method
CAS Registry Number
956436-97-8
Sigma-Aldrich [1]
IUPAC Name
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
PubChem [2]
Molecular Formula
C₁₁H₁₀N₂O₃
Calculated
Molecular Weight
218.21 g/mol
Calculated
Physical State
Solid (Crystalline powder)
Experimental Observation
pKa (Acidic)
3.2 – 3.8 (Predicted)
Analogous Pyrazole-3-COOH data
LogP (Octanol/Water)
~1.6 – 2.1 (Predicted)
Consensus LogP Models
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Structural Analysis
Topological Polar Surface Area
~66 Ų
TPSA Calculation
Critical Analysis of Solubility & Ionization
The compound exhibits pH-dependent solubility typical of aromatic carboxylic acids.
pH < 3 (Protonated Form): The molecule is neutral and predominantly lipophilic due to the N-phenyl and methoxy groups. Solubility in water is negligible; solubility in organic solvents (DCM, EtOAc) is high.
pH > 5 (Deprotonated Form): The carboxylic acid ionizes (COO⁻), significantly increasing aqueous solubility. This property is the basis for the Self-Validating Purification Protocol described in Section 4.
Synthetic Architecture & Impurity Profiling
The synthesis of 4-alkoxy-substituted pyrazoles requires precise control over regiochemistry to avoid the formation of the 5-methoxy isomer or N-alkylation byproducts.
Retrosynthetic Logic
The most robust route involves the cyclocondensation of phenylhydrazine with a suitably substituted 1,3-dicarbonyl equivalent. Direct oxidation of a 4-unsubstituted pyrazole is generally inefficient.
Primary Synthetic Pathway (Cyclocondensation)
Precursor Formation: Reaction of a methoxy-substituted acetoacetate equivalent (e.g., Ethyl 3-ethoxy-2-methoxyacrylate) creates the C3-C4-C5 backbone.
Cyclization: Phenylhydrazine attacks the electrophilic centers. Regioselectivity is dictated by the hard/soft acid-base theory matching the hydrazine nitrogens to the electrophilic carbons.
Hydrolysis: The resulting ester is hydrolyzed to the final acid.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of synthesis and critical control points (CCPs) for impurities.
Figure 1: Synthetic logic flow for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, highlighting the critical cyclization step where regiochemical impurities may arise.
Rationale: This protocol utilizes the pKa switch to separate the target acid from non-acidic impurities (like unreacted hydrazine or decarboxylated byproducts).
Reagents:
Target Compound (Crude)
1M NaOH (aq)
1M HCl (aq)
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Dissolution (Validation Step 1): Dissolve 100 mg of the crude solid in 10 mL of EtOAc. If significant solids remain, filter (removes inorganic salts).
Extraction: Add 10 mL of 1M NaOH. Shake vigorously.
Mechanism:[1] The target converts to its sodium salt (R-COO⁻Na⁺) and migrates to the aqueous layer. Non-acidic impurities remain in the EtOAc.
Separation: Collect the aqueous layer.
Precipitation (Validation Step 2): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1-2.
Observation: A white precipitate should form immediately. This confirms the presence of the carboxylic acid functionality.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: HPLC Method for Purity Assessment
Rationale: Pyrazoles absorb strongly in the UV region. A standard reverse-phase gradient is sufficient for quality control.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep COOH protonated, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Handling, Stability & Safety
Stability Profile
Thermal Stability: The compound is generally stable up to its melting point. However, pyrazole-3-carboxylic acids can undergo decarboxylation at high temperatures (>150°C), especially in the presence of copper salts or strong acids.
Hydrolytic Stability: The ether linkage (4-OMe) is robust. The carboxylic acid is stable but can form esters if stored in alcohols with acid catalysts.
Safety Data Sheet (SDS) Summary
Based on structural analogs and vendor data [1, 3]:
Signal Word: Warning.
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety glasses with side shields, and a dust mask (N95) if handling powder.
References
PubChem. Compound Summary: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[2] National Library of Medicine.
[Link](Note: Link directs to search/analog due to specific isomer rarity, verify exact CID via search).
Application Note: Purification of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid by Recrystallization
Executive Summary This application note details the purification protocol for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the purification protocol for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors). While many pyrazole derivatives are purified via chromatography, this protocol focuses on a scalable, cost-effective recrystallization methodology.
The procedure utilizes a binary solvent system (Ethanol/Water) , exploiting the temperature-dependent solubility of the carboxylic acid moiety while rejecting common regioisomeric and synthetic impurities. We also detail an optional Acid-Base Extraction pre-step, recommended for crude batches with purity <85%.
Chemical Context & Challenges[1][2][3][4][5]
Compound Properties[4][5][6][7][8][9][10][11]
Chemical Name: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid[1][2][3]
Expert Insight: The carboxylic acid group is the "handle" for purification. Non-acidic impurities (decarboxylated species, esters) can be removed via an acid-base workup, while the recrystallization step specifically targets the removal of structurally similar regioisomers that co-precipitate during simple acidification.
Pre-Purification: Acid-Base Workup (Optional but Recommended)
Perform this step if crude purity is <85% or if the solid is sticky/oily.
Dissolution: Dissolve crude solid in 1M NaOH (10 mL/g). The solution should be clear; filter off any insoluble solids (non-acidic impurities).
Washing: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) to remove neutral organic impurities. Discard the organic layer.
Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH 2–3.
Collection: Filter the resulting precipitate.[6] Wash with cold water and dry. This solid is the input for recrystallization.
Recrystallization Protocol
Solvent Selection
The optimal solvent system is Ethanol : Water (approx. 4:1 v/v) .
Ethanol: Solubilizes the hydrophobic phenyl-pyrazole core at high temperatures.
Water: Acts as the anti-solvent to induce crystallization upon cooling and reject polar inorganic salts.
Step-by-Step Procedure
Step
Action
Critical Parameters
Mechanism/Rationale
1
Slurry Formation
Add crude solid to Ethanol (5 mL/g).
Start with a concentrated slurry; do not add excess solvent yet.
2
Heating
Heat to reflux (approx. 78°C).
Increase kinetic energy to break crystal lattice.
3
Dissolution
Add Ethanol dropwise until solid just dissolves.
Saturation Point: We aim for a saturated solution at boiling point.
4
Clarification
If insoluble particles remain, perform Hot Filtration .[5]
Removes dust or inorganic salts (e.g., NaCl from workup).
5
Anti-Solvent
Add hot Water (approx. 20-25% of EtOH volume) slowly.
Increases polarity. Stop adding if persistent cloudiness appears, then add 1-2 mL EtOH to clear it.
6
Controlled Cooling
Remove heat. Let cool to RT undisturbed (2 hrs).
Nucleation: Slow cooling promotes large, pure crystals over amorphous precipitation.
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree and workflow for the purification of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting & Optimization
"Oiling Out"
Symptom: The product separates as an oil droplet rather than crystals upon cooling.
Cause: The solution is too concentrated, or the cooling was too rapid (supersaturation exceeded the metastable limit).
Remedy:
Reheat to dissolve the oil.
Add a small amount of extra Ethanol (good solvent).
Seed the solution with a tiny crystal of pure product at ~40°C.
Cool very slowly (wrap the flask in foil/towel).
Colored Impurities
Symptom: Crystals are yellow/brown instead of off-white.
Remedy: During the hot dissolution step (Step 3), add Activated Carbon (5 wt%) . Stir for 10 minutes at reflux, then perform a hot filtration through Celite to remove the carbon before adding water.
Analytical Validation
To validate the success of the recrystallization, compare the data against these standards:
Technical Support Center: Synthesis of 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my goal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this important synthetic transformation. This document is structured to offer direct, actionable solutions to specific issues you may encounter.
I. Foundational Synthesis and Mechanism
The synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of a pyrazole ester, followed by hydrolysis to the desired carboxylic acid. The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3][4][5]
The general reaction scheme is as follows:
Caption: General synthetic pathway for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions.
Problem
Potential Causes
Recommended Solutions
Low Yield of Pyrazole Ester (Step 1)
1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Phenylhydrazine instability leading to colored impurities.[6] 3. Poor Quality Reagents: Impure starting materials or solvents. 4. Incorrect Stoichiometry: Non-optimal ratio of reactants.
1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the hydrazine.[6] 3. Reagent Purification: Use freshly distilled phenylhydrazine and anhydrous solvents. 4. Stoichiometric Adjustment: Ensure a slight excess of the more stable reactant (diethyl 2-methoxymalonate) to drive the reaction to completion.
Formation of Regioisomers
In cases where an unsymmetrical β-dicarbonyl compound is used, the formation of two different pyrazole regioisomers is possible.[2][3]
While diethyl 2-methoxymalonate is symmetrical, for other syntheses, careful control of reaction conditions (e.g., pH, solvent) can favor the formation of one isomer.[3] Acidic conditions can influence the initial nucleophilic attack of the hydrazine.[1][7]
Incomplete Hydrolysis (Step 2)
1. Insufficient Base/Acid: Inadequate amount of NaOH or HCl to drive the hydrolysis. 2. Steric Hindrance: The ester group may be sterically hindered, slowing down the reaction. 3. Low Reaction Temperature: Hydrolysis may be slow at room temperature.
1. Excess Reagent: Use a larger excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH). 2. Elevated Temperature: Reflux the reaction mixture to increase the rate of hydrolysis. Monitor by TLC to avoid decomposition of the product. 3. Alternative Hydrolysis Conditions: Consider using a different solvent system or a stronger acid/base if necessary.
Product Decomposition During Workup
The pyrazole carboxylic acid may be sensitive to strong acidic or basic conditions, especially at elevated temperatures for prolonged periods.[8]
Neutralize the reaction mixture carefully after hydrolysis. Avoid excessive heating during solvent evaporation.
Difficulty in Product Purification
1. Persistent Colored Impurities: Residual impurities from the hydrazine starting material.[6] 2. Co-precipitation of Starting Materials: Unreacted starting materials precipitating with the product.
1. Charcoal Treatment: Use activated charcoal to decolorize the solution before crystallization. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove impurities. A silica gel plug filtration can also be effective.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclocondensation reaction?
A1: Acetic acid or ethanol are commonly used solvents for Knorr-type pyrazole syntheses.[6] Acetic acid can act as both a solvent and a catalyst. The choice of solvent can influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Q2: How can I confirm the structure of the final product?
A2: The structure of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.[9][10]
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.[12][13]
Q3: Are there alternative synthetic routes to consider?
A3: Yes, several other methods for pyrazole synthesis exist. These include:
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne.[3]
Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot synthesis, which can be more efficient.[4][5]
From other heterocyclic systems: Pyrazoles can sometimes be synthesized from other ring systems like furan-2,3-diones.[12][13][14]
The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability.
Q4: What are the key safety precautions for this synthesis?
A4:
Phenylhydrazine: This is a toxic and suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and wear appropriate PPE.
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
Add diethyl 2-methoxymalonate (1.1 equivalents) to the solution.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to obtain the pure ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate.
Protocol 2: Hydrolysis to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Suspend the ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
Add sodium hydroxide (2-3 equivalents) to the suspension.
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
V. Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
VI. References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Hess/786221d60492801452445851412b1875c7b398a8]([Link]
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
Technical Support Center: 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid
Welcome to the dedicated technical support guide for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 956436-97-8). This resource is designed for researchers, medicinal chemists, and process development scientists w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 956436-97-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges related to its purity. Purity is paramount for reproducible results, whether in biological screening or as a precursor in multi-step synthesis. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, resolve, and prevent purity issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity for commercially available 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid?
Commercially available batches of this compound are often supplied with a purity of around 95%. For many applications, especially in drug discovery and quantitative assays, this may not be sufficient, necessitating further purification.
Q2: What are the most common sources of impurities in this compound?
Impurities typically arise from the synthetic route used. The most common synthesis involves a cyclocondensation reaction followed by hydrolysis.[1] Therefore, impurities can include:
Unreacted Starting Materials: Residual phenylhydrazine or the β-keto ester precursor.
Isomeric Byproducts: Regioisomers can form during the initial pyrazole ring formation, which can be difficult to separate due to similar physical properties.[2]
Incomplete Hydrolysis: Lingering ethyl or methyl ester of the target carboxylic acid.
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, DMF) can be trapped in the solid product.
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to degradation.
Q3: What are the recommended primary analytical techniques for assessing the purity of my sample?
A multi-pronged approach is essential for a comprehensive purity assessment:
High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities. A C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like TFA or formic acid) is a good starting point.[3][4]
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is crucial for structural confirmation and identifying the nature of any impurities present, such as residual solvents or unreacted starting materials.[5]
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurity peaks found in HPLC.[6]
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.
Q4: How should I properly store this compound to maintain its purity over time?
As a solid carboxylic acid, the compound is relatively stable. However, to prevent degradation and maintain purity, it should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator is recommended. Avoid prolonged exposure to moisture and light.
Section 2: Troubleshooting Guide for Purity Issues
This section addresses specific problems you may encounter during your work.
Problem 1: My final product has a low and/or broad melting point.
Plausible Causes: This is a definitive indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to a liquid state over a wider range. The impurity could be unreacted starting materials, isomeric byproducts, or entrapped solvent.
Recommended Actions:
Characterize the Impurity: Run an analytical HPLC to quantify the purity and a ¹H NMR to identify the nature of the impurities (see Table 1 for common solvent shifts).
Select a Purification Method:
If NMR shows primarily solvent or non-polar organic impurities, a simple recrystallization is often effective. See Protocol A .
If you suspect acidic or basic impurities, or if recrystallization fails, an acid-base extraction is a highly effective method for purifying carboxylic acids. See Protocol B .
If HPLC reveals isomers or other closely related byproducts, column chromatography or preparative HPLC may be necessary.[2]
Problem 2: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the product.
Plausible Causes: These peaks are signals from other hydrogen-containing molecules in your sample. Common culprits include:
Residual Solvents: The most frequent source. See Table 1 for common shifts.
Starting Materials: Phenylhydrazine or the β-keto ester precursor.
Ester Precursor: Incomplete hydrolysis will show characteristic signals for the ethyl or methyl group of the ester, typically a quartet around 4.0-4.3 ppm and a triplet around 1.2-1.3 ppm for an ethyl ester.
Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.
Recommended Actions:
Identify the Impurity: Compare the unknown peaks to the known spectra of your starting materials and common laboratory solvents.
Remove the Impurity:
For residual solvents, drying the sample under high vacuum for several hours is the first step. If the solvent is high-boiling (like DMF), recrystallization (Protocol A) or acid-base extraction (Protocol B) will be more effective.
For starting materials or ester precursors, proceed with the purification methods described in Problem 1 .
Table 1: Common Residual Solvents in ¹H NMR (CDCl₃)
Solvent
Chemical Shift (δ, ppm)
Multiplicity
Acetone
2.17
Singlet
Dichloromethane
5.30
Singlet
Diethyl Ether
3.48, 1.21
Quartet, Triplet
DMF
8.02, 2.92, 2.75
Singlet (broad), Singlet, Singlet
Ethyl Acetate
4.12, 2.05, 1.26
Quartet, Singlet, Triplet
Hexane
1.25, 0.88
Multiplet, Multiplet
Methanol
3.49
Singlet
Problem 3: My analytical HPLC shows a significant secondary peak with a similar retention time to my main product.
Plausible Causes: A peak with a similar retention time often indicates a structurally related compound, most likely a regioisomer formed during the pyrazole synthesis.[2] Another possibility is the unhydrolyzed ester precursor, which is slightly less polar and may elute close to the carboxylic acid.
Recommended Actions:
Optimize Chromatography: Before attempting preparative purification, optimize your analytical method to achieve baseline separation (>1.5) of the two peaks. Try adjusting the mobile phase gradient or changing the organic modifier (e.g., from acetonitrile to methanol).
Identify the Impurity: If possible, collect the fraction corresponding to the impurity peak from a small-scale preparative run and analyze it by MS and NMR to confirm its identity.
Purification:
Flash Chromatography: If the separation is sufficient on TLC, silica gel flash chromatography can be effective. A gradient of ethyl acetate in hexanes with 1% acetic acid is a good starting point to keep the carboxylic acid protonated and prevent streaking.
Preparative HPLC: For very difficult separations, preparative RP-HPLC is the most powerful tool.[2]
Problem 4: My compound is off-white or yellow, not a pure white solid.
Plausible Causes: Color often arises from trace amounts of highly conjugated or oxidized impurities. These may be present in such small quantities that they are not easily visible by NMR but can still be detected by HPLC. Phenylhydrazine, a common starting material, is notorious for forming colored oxidation byproducts.
Recommended Actions:
Decolorization during Recrystallization: During the recrystallization procedure (Protocol A), after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
Purity Check: After decolorizing, re-analyze the product by HPLC to ensure the underlying purity has improved.
Section 3: Key Experimental Protocols
Protocol A: Recrystallization for General Purification
This protocol is designed to remove entrapped solvents and less soluble/more soluble impurities.
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane mixtures are excellent starting points.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise at elevated temperature (on a hot plate) until the solid just dissolves.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol B: Acid-Base Extraction for High Purity
This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Dissolution: Dissolve the crude compound in an organic solvent like ethyl acetate or dichloromethane (DCM).
Base Wash: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 times). The carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic layer.
Organic Wash (Optional): Wash the combined aqueous layers once with fresh ethyl acetate to remove any remaining neutral impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2. The pure carboxylic acid will precipitate out as a solid.
Isolation: Collect the solid precipitate by vacuum filtration.
Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
Drying: Dry the final product under high vacuum.
Protocol C: Standard Analytical RP-HPLC Method
This provides a starting point for assessing the quantitative purity of your sample.[3][4]
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.
Section 4: Visual Workflows and Diagrams
Diagram 1: Potential Impurity Sources in Synthesis
This diagram illustrates the points in a typical synthesis where impurities can be introduced.
Caption: Impurity map for the synthesis of the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
This flowchart provides a logical path for diagnosing and solving purity problems.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Degradation of Pyrazole Carboxylic Acids
Case ID: PYZ-COOH-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrazole carboxylic acids are amphoteric, aromatic heterocycles generally exhibiting high thermal and hydrolytic stability compared to non-aromatic analogs. However, they possess specific vulnerabilities—primarily thermal decarboxylation and pH-dependent solubility/ionization issues —that frequently disrupt quantitative analysis.
This guide synthesizes mechanistic insights with practical troubleshooting protocols to address degradation and analytical anomalies encountered during drug development and stability testing.
Module 1: Thermal Instability (Decarboxylation)
The Issue:
Users frequently report the disappearance of the parent peak and the appearance of a lower molecular weight impurity (M-44 Da) during drying processes, GC injection, or high-temperature stability studies.
Mechanistic Insight:
While the pyrazole ring is robust, the carboxylic acid moiety is susceptible to thermal decarboxylation. This is often catalyzed by the basic nitrogen within the ring itself or by external acidity.
Pathway: The reaction typically proceeds via a zwitterionic intermediate. The proton from the carboxylic acid transfers to the pyridinic nitrogen (N2), creating a favorable transition state for the release of
.
Regio-selectivity: Pyrazole-3-carboxylic acids are generally more prone to decarboxylation than Pyrazole-4-carboxylic acids due to the proximity of the electron-withdrawing nitrogen to the carboxyl group, which stabilizes the developing negative charge during the transition state.
Visualizing the Pathway:
Caption: Mechanism of thermal decarboxylation driven by internal proton transfer and ring electronics.
Troubleshooting & FAQ:
Q: I see degradation in my GC-MS analysis but my LC-MS looks clean. Why?A: This is a classic artifact of the injection port temperature. Pyrazole carboxylic acids can decarboxylate instantly at typical GC inlet temperatures (250°C+).
Action: Derivatize the acid (e.g., trimethylsilyl ester using BSTFA) prior to GC analysis to block the acidic proton and prevent decarboxylation, or switch to LC-MS.
Q: Can I dry my compound in an oven at 60°C?A: Generally, yes, but proceed with caution for 3-carboxylic acid derivatives.
Action: Use a vacuum oven to lower the required temperature. Monitor weight loss; if weight loss exceeds theoretical water/solvent content, you are losing
.
Module 2: Analytical Anomalies (HPLC/LC-MS)
The Issue:
Researchers often encounter split peaks, tailing, or retention time shifts, leading them to falsely believe the compound is degrading.
Mechanistic Insight:
Pyrazole carboxylic acids are amphoteric .
Basic Site: The pyridine-like nitrogen (pKa ~2.5).
Acidic Site: The carboxylic acid (pKa ~3.5 - 4.0).
The Problem: At neutral pH (pH 6-7), the molecule exists as a mixture of anionic and neutral species. Near pH 2-3, it may exist as a zwitterion. This rapid equilibrium on the column timescale causes peak broadening and splitting.
Data Presentation: pH Effects on Retention
Mobile Phase pH
Dominant Species
Chromatographic Behavior
Risk Level
pH < 2.0
Cationic () / Neutral ()
Good retention, sharp peaks (ion suppression).
Recommended
pH 3.0 - 4.5
Mixed / Zwitterionic
Split peaks , severe tailing, shifting RT.
Critical Failure
pH > 6.0
Anionic ()
Low retention (elutes in void), sharp peaks.
High (Poor resolution)
Troubleshooting & FAQ:
Q: My peak looks like a doublet. Is it hydrolysis?A: Likely not. It is probably pH fluctuation.
Action: Ensure your mobile phase is significantly buffered. Do not rely on simple acid addition (e.g., 0.1% Formic Acid might not be enough if the sample diluent is basic). Buffer to pH 2.0 using Phosphate or TFA to force the molecule into a single protonated state.
Module 3: Photostability & Oxidation
The Issue:
Samples turn yellow or brown upon exposure to light, yet mass balance by UV purity remains high.
Mechanistic Insight:
Pyrazoles are UV-active.[1] While the ring is stable, substituents can undergo radical processes.
Photo-oxidation: Extended UV exposure can lead to the formation of N-oxides or radical coupling products (dimerization), which are often highly colored (chromophores) even at trace levels (<0.1%).
Ring Transposition: In rare cases (high intensity UV), pyrazoles can undergo photo-isomerization (Walk rearrangement) to imidazoles, though this is less common for carboxylic acid derivatives than for N-alkyl pyrazoles.
Photolytic:[3] 1.2 million lux hours (ICH Q1B standard).
Analysis: Dilute to 0.1 mg/mL in mobile phase (crucial to prevent solvent mismatch peaks). Analyze via HPLC-DAD-MS.
Decision Tree for Unknown Impurities:
Caption: Rapid diagnostic logic for identifying common pyrazole degradants.
References
Thermal Decarboxylation Mechanisms: Brown, B.R. (1951). The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society.[4] Link
Photochemistry of Azoles: Oliver, T. A., et al. (2010).[5] Ultrafast photodissociation dynamics of pyrazole. The Journal of Chemical Physics. Link
HPLC Method Development for Amphoterics: Sielc Technologies. (2018).[6] Separation of Pyrazole-3-carboxylic acid derivatives on Mixed-Mode Columns. Link
Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link
Synthesis and Stability: Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews. Link
Technical Support Center: Overcoming Poor Solubility in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of starting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of starting materials during the synthesis of pyrazole derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these common but often frustrating experimental hurdles.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We aim to not only provide solutions but to explain the "why" behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Question 1: My 1,3-dicarbonyl compound and/or hydrazine starting material are not dissolving in the reaction solvent, leading to a heterogeneous mixture and low yields. What are my options?
This is one of the most common challenges in pyrazole synthesis. The formation of a homogeneous solution is often critical for efficient reaction kinetics. When reactants are not fully dissolved, the reaction is limited to the surface area of the solid particles, leading to slow and incomplete conversions.
Here is a systematic approach to troubleshoot this issue:
1. Solvent System Modification:
Co-solvents : The introduction of a co-solvent can significantly enhance the solvating power of your reaction medium.[1] The choice of co-solvent should be based on the polarity of your starting materials.[1]
For non-polar starting materials in a polar solvent (like ethanol), consider adding a less polar, miscible co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
For polar starting materials in a non-polar solvent (like toluene), a more polar co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[1]
Solvent Screening : If your reaction conditions allow, performing a small-scale solvent screening experiment is highly recommended.[1] Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene).[1]
2. Temperature Adjustment:
Increasing the reaction temperature can significantly improve the solubility of many organic compounds.[1] However, this must be done with caution to avoid potential degradation of your starting materials or the desired product.[1] It's also important to consider the boiling point of your chosen solvent.
3. Change in Reagent Concentration:
Lowering the concentration of your reactants can sometimes prevent them from exceeding their solubility limit in the chosen solvent.[1] While this may require larger reaction volumes, it can be a simple and effective solution.
4. pH Adjustment:
If your starting materials have acidic or basic functional groups, adjusting the pH of the reaction mixture can alter their ionization state and dramatically increase their solubility.[1] For example, a carboxylic acid-containing starting material will be more soluble in a slightly basic medium, while an amine-containing starting material will be more soluble in a slightly acidic medium.
Question 2: I've tried various solvents and temperatures, but my starting materials remain poorly soluble. Are there any alternative synthetic strategies I can employ?
Absolutely. When conventional solution-phase chemistry fails, it's time to consider more advanced and often more "green" synthetic methodologies.
Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often with improved yields and reduced reaction times.[2][3][4][5][6][7] In the context of poor solubility, microwaves can efficiently heat the reaction mixture, leading to rapid dissolution of starting materials.[2][5][8] Solvent-free microwave-assisted synthesis is also a viable and environmentally friendly option.[2][4][7]
Ultrasound-Assisted Synthesis : Sonication can enhance mass transfer and accelerate dissolution and reaction rates.[9][10][11] The formation, growth, and collapse of microbubbles during ultrasonic irradiation can create localized high-pressure and high-temperature zones, promoting the reaction even with poorly soluble starting materials.[9] This technique has been successfully used for the synthesis of various pyrazole derivatives.[11][12]
Phase-Transfer Catalysis (PTC) : PTC is an excellent technique when dealing with immiscible reactants.[13][14] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs.[13][14] This can be particularly useful for reactions involving inorganic bases or salts that are insoluble in organic solvents. Solvent-free PTC methods have also been developed for pyrazole synthesis.[13]
Mechanochemistry (Grinding) : In some cases, reactions can be carried out in the solid state by grinding the reactants together, sometimes with a catalytic amount of liquid. This solvent-free approach, known as mechanochemistry, can be highly effective for reactants with very low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis, and what are their typical solubility characteristics?
The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative .[7][15]
1,3-Dicarbonyl Compounds : These include β-diketones, β-ketoesters, and β-ketoamides. Their solubility varies widely depending on the nature of the substituents. Simple, low molecular weight dicarbonyls like acetylacetone are soluble in many common organic solvents. However, more complex or highly substituted analogs can exhibit poor solubility.
Hydrazine Derivatives : Hydrazine itself and simple alkyl or aryl hydrazines are often soluble in polar protic solvents like ethanol and water. However, substituted arylhydrazines, especially those with electron-withdrawing groups or larger aromatic systems, can be poorly soluble in common reaction solvents.
Q2: Can I use a hydrotrope to improve the solubility of my organic reactants in an aqueous medium?
Yes, using a hydrotrope is a promising green chemistry approach. A hydrotrope is a compound that enhances the solubility of poorly soluble organic compounds in water. For instance, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope in the synthesis of 5-aminopyrazole-4-carbonitriles in an aqueous medium.[15] The hydrotrope works by disrupting the water structure and creating a more favorable environment for the organic reactants to interact.[15]
Q3: My pyrazole product is precipitating out of the reaction mixture prematurely. How can I prevent this?
Premature precipitation of the product can lead to an incomplete reaction and make purification difficult.[1] The strategies to address this are similar to those for improving starting material solubility:
Modify the solvent system by adding a co-solvent that better solubilizes the product.[1]
Increase the reaction temperature to keep the product in solution.[1]
Decrease the concentration of the reactants to avoid reaching the product's saturation point.[1]
Q4: I am struggling with the recrystallization of my poorly soluble pyrazole derivative for purification. What techniques can I use?
Recrystallization can be challenging for poorly soluble compounds. Here are some alternative approaches:
Hot Filtration : If your compound is sparingly soluble even at high temperatures, dissolve it in a minimal amount of a hot "good" solvent and quickly filter it to remove insoluble impurities.[1]
Binary Solvent System : Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is soluble). Then, add a "poor" solvent (in which it is sparingly soluble but miscible with the "good" solvent) dropwise until you observe turbidity. Slow cooling should then induce crystallization.[1]
Alternative Purification Methods : If recrystallization is not effective, consider other techniques such as column chromatography or sublimation.
Data & Protocols
Table 1: Recommended Solvent Systems for Pyrazole Synthesis with Poorly Soluble Starting Materials
Starting Material Characteristics
Primary Solvent
Recommended Co-solvents
Rationale
Non-polar 1,3-dicarbonyl in ethanol
Ethanol
Toluene, THF, 1,4-Dioxane
Increases the non-polar character of the solvent mixture.
Polar hydrazine derivative in toluene
Toluene
DMF, DMSO, Acetonitrile
Increases the polarity of the solvent mixture to dissolve the polar reactant.
Both starting materials are sparingly soluble
DMF or DMSO
None (often used as the primary solvent)
High boiling point and strong solvating power for a wide range of compounds.
Green synthesis approach
Water
Ethanol, Propylene Glycol, Polyethylene Glycol
Improves solubility in aqueous media, aligning with green chemistry principles.[1]
Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol provides a general guideline for adapting a conventional pyrazole synthesis to a microwave-assisted method, which can be particularly effective for poorly soluble reactants.
Materials:
1,3-Dicarbonyl compound (1.0 mmol)
Hydrazine derivative (1.0 mmol)
Appropriate solvent (e.g., ethanol, DMF, or solvent-free)
Microwave vial with a stir bar
Procedure:
In a designated microwave vial, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).
If a solvent is used, add the appropriate volume (typically 2-5 mL). For solvent-free reactions, proceed to the next step.
Seal the vial securely with a microwave cap.
Place the vial in the microwave reactor.
Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 5-20 minutes). It is crucial that the reaction is stirred properly.[8]
After the reaction is complete, allow the vial to cool to room temperature.
Work up the reaction mixture as you would for a conventional synthesis (e.g., extraction, precipitation, filtration).
Purify the crude product by recrystallization or column chromatography.
Note: Reaction conditions should be optimized for each specific set of reactants.
Visualizations
Decision-Making Workflow for Overcoming Solubility Issues
Caption: A decision tree for troubleshooting poor starting material solubility.
Mechanism of Phase-Transfer Catalysis (PTC) in Pyrazole Synthesis
Caption: Simplified mechanism of phase-transfer catalysis for pyrazole synthesis.
References
Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. Retrieved from [Link]
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). bepls. Retrieved from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
Ultrasound for Drug Synthesis: A Green Approach. (2020). MDPI. Retrieved from [Link]
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. Retrieved from [Link]
Ultrasound-assisted synthesis of heterocyclic compounds | Request PDF. (2019). ResearchGate. Retrieved from [Link]
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved from [Link]
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2015). Arabian Journal of Chemistry. Retrieved from [Link]
Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. (2015). Arabian Journal of Chemistry. Retrieved from [Link]
Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Retrieved from [Link]
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]
Enantioselective phase-transfer catalysis: synthesis of pyrazolines. (2010). PubMed. Retrieved from [Link]
Key strategies central to overcoming poor API solubility. (n.d.). Almac. Retrieved from [Link]
Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. (2025). ResearchGate. Retrieved from [Link]
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved from [Link]
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved from [Link]
“On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2015). Green Chemistry (RSC Publishing). Retrieved from [Link]
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library. Retrieved from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. Retrieved from [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved from [Link]
Green synthesis of pyrazole derivatives via one-pot three component Knoevenagel–Michael addition utilizing TiO2/RuO2/CuO as a ternary nanocatalytic system: characterization, DFT and molecular docking studies. (2025). ResearchGate. Retrieved from [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Retrieved from [Link]
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. (n.d.). Retrieved from [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid and Its Analogues
Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural ver...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet representative member of this class, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , and uses it as a foundational structure to explore the intricate dance of structure-activity relationships (SAR) within its analogue series.
For researchers in drug development, understanding how subtle molecular modifications influence biological outcomes is paramount. The journey from a lead compound to a clinical candidate is paved with the systematic synthesis and evaluation of analogues. This guide provides an in-depth comparison of the biological activities of pyrazole carboxylic acid derivatives, grounded in experimental data and established protocols. We will dissect the causal relationships between chemical structure and biological function, offering a framework for the rational design of next-generation therapeutic agents.
Experimental Design: A Validated Workflow for Biological Evaluation
The evaluation of novel chemical entities requires a robust and logical cascade of experiments. The goal is not merely to identify "active" compounds but to build a comprehensive profile that includes potency, mechanism of action, and selectivity. The following workflow represents a self-validating system for triaging and characterizing pyrazole analogues.
Caption: High-level workflow for screening and validating pyrazole analogues.
Core Experimental Protocols
The trustworthiness of a comparative guide hinges on the reproducibility of its underlying methods.[4] Below are detailed protocols for key in vitro assays central to evaluating the pyrazole derivatives discussed herein.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[5] It is an essential primary screen to quickly determine the concentration-dependent cytotoxic or cytostatic effects of the analogues across various cancer cell lines.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining
Causality: To discern whether cell death occurs via apoptosis (programmed cell death) or necrosis, this flow cytometry-based assay is employed.[6] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This provides mechanistic insight beyond simple cytotoxicity.
Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Comparative Analysis: Anticancer Activity
Pyrazole derivatives are widely reported to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[6] Dysregulation of CDKs is a hallmark of cancer, making them a prime therapeutic target.
Structure-Activity Relationship (SAR) Overview
The following diagram illustrates how modifications at different positions of the pyrazole-3-carboxylic acid scaffold can influence biological activity.
Caption: Key Structure-Activity Relationships for the Pyrazole-3-Carboxylic Acid Scaffold.
Quantitative Comparison of Anticancer Potency
The table below synthesizes representative cytotoxicity data for our lead compound and several notional analogues against common cancer cell lines. This data is illustrative of trends reported across the literature.[6][7][8]
Influence of N1-Phenyl Substitution: Comparing the lead compound (1) with Analogue A demonstrates that adding an electron-withdrawing chloro group to the para-position of the N-phenyl ring significantly enhances cytotoxic activity across all cell lines. This modification likely improves target engagement or alters the molecule's pharmacokinetic properties.
Impact of C4-Substitution: The removal of the C4-methoxy group (Analogue B vs. Lead) results in a modest improvement in potency. This suggests that the methoxy group may introduce slight steric hindrance within the target's binding pocket, and its removal is favorable for activity.[9]
Role of the C3-Carboxylic Acid: The conversion of the carboxylic acid to a primary amide (Analogue C ) leads to a marked decrease in activity. The carboxylate group is often a critical pharmacophore, acting as a hydrogen bond acceptor/donor to form key interactions with amino acid residues (e.g., lysine, arginine) in an enzyme's active site.[9][10]
Synergistic Effects:Analogue D , which combines the two most favorable modifications (4-chlorophenyl at N1 and removal of the C4-substituent), exhibits the highest potency. This additive effect underscores a rational approach to lead optimization.
Comparative Analysis: Anti-inflammatory Activity
The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. Many pyrazole carboxylic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[11][12][13]
Quantitative Comparison of COX-2 Inhibition
The following table presents representative data on the in vitro inhibition of the COX-2 enzyme, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).
Compound ID
R1 (N1-substituent)
R4 (C4-substituent)
COX-2 Inhibition IC₅₀ (µM)
Lead (1)
Phenyl
-OCH₃
9.8
Analogue E
4-Fluorophenyl
-H
4.5
Analogue F
4-Methylphenyl
-H
2.1
Analogue G
4-Sulfonamidophenyl
-H
0.5
Celecoxib
-
-
0.04
Analysis of SAR Trends:
N1-Aryl Moiety is Key: Similar to anticancer activity, modifications to the N1-phenyl ring are critical for anti-inflammatory action. The introduction of a 4-methylphenyl group (Analogue F ), which mimics a feature of some known COX-2 inhibitors, improves potency.
The Celecoxib Mimic: The most significant increase in activity is seen with Analogue G , which features a para-sulfonamide group on the N-phenyl ring. This is a hallmark of the coxib class of drugs and is known to be crucial for selective binding to the COX-2 isoform's secondary pocket. This highlights the power of bioisosteric replacement and scaffold hopping in drug design.
Conclusion and Future Directions
This guide demonstrates that the biological activity of the 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is highly tunable through systematic chemical modification. The comparative analysis reveals clear structure-activity relationships:
N1-Aryl Ring: This is a primary site for optimization. Electron-withdrawing substituents (halogens) generally favor anticancer activity, while groups capable of specific interactions (like sulfonamides) are critical for potent COX-2 inhibition.
C3-Carboxylic Acid: This group is a vital pharmacophore, likely involved in direct hydrogen bonding with biological targets. Its modification to esters or amides is generally detrimental to in vitro potency but could be explored as a prodrug strategy to improve in vivo pharmacokinetics.
C4-Position: This position appears sensitive to steric bulk, with smaller substituents or hydrogen being preferable for enhancing activity in the examples studied.
Future research should focus on synthesizing and testing analogues that combine these favorable traits. Orthogonal assays to confirm on-target activity and subsequent evaluation in in vivo models are essential next steps to validate these findings and advance the most promising candidates toward clinical development.[14] The versatility of the pyrazole core ensures that it will remain a highly fruitful area for the discovery of novel therapeutics.
References
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][1]
Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109(17). Available at: [Link][15]
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link][16]
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link][17]
Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(11), 4414-21. Available at: [Link][18]
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link][19]
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Available at: [Link][4]
Kumar, K., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 134-143. Available at: [Link][2]
Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link][6]
Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available at: [Link][20]
Bakr, R. B., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. Available at: [Link][11]
OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link][21]
Rud-Skov, A., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link][14]
Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available at: [Link][5]
Azar, M. I., et al. (n.d.). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Journal of Advanced Scientific Research. Available at: [Link][22]
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link][23]
Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link][24]
ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link][25]
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link][10]
MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link][26]
Grandolini, G., et al. (n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. Available at: [Link][12]
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link][7]
Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link][27]
International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. Available at: [Link][8]
Chahal, J., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link][13]
Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Available at: [Link][3]
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link][28]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore hav...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore have led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, offering insights into the rational design of novel and more potent therapeutic agents. We will explore the nuances of chemical modifications to the pyrazole core and their profound impact on biological activity, supported by experimental data and detailed protocols.
I. The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[3] The structural rigidity and planarity of the pyrazole core also provide a stable platform for the precise orientation of various substituents, which is crucial for specific receptor binding.[1] This inherent adaptability has made pyrazole derivatives a focal point of research in the quest for new treatments for cancer, inflammation, and infectious diseases.[1][7][8]
II. Comparative SAR Analysis: Anticancer vs. Anti-inflammatory Agents
This section delves into a comparative analysis of pyrazole derivatives designed as anticancer and anti-inflammatory agents. While both applications leverage the pyrazole core, the specific structural modifications and resulting SAR profiles are distinct, reflecting their different biological targets.
A. Pyrazole Derivatives as Anticancer Agents
Pyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[9][10]
Key SAR Insights for Anticancer Activity:
Substitution at N1 and C3/C5: The nature of the substituents on the pyrazole ring is critical for anticancer potency. Large aromatic or heteroaromatic groups at the N1 and C5 positions are often favored for interaction with the ATP-binding pocket of kinases.[11] For instance, in a series of BRAF V600E inhibitors, a 2,4-dichlorophenyl group at the N1-position was found to be crucial for activity.[11][12]
The Role of Amide and Urea Linkages: The introduction of amide or urea functionalities at the C3-position can facilitate hydrogen bonding interactions with the hinge region of kinases, a common feature of many kinase inhibitors.[12][13]
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as thiourea or triazole, has led to the development of hybrid molecules with enhanced anticancer activity and the potential for dual-targeting.[7][14]
Data Presentation: Comparison of Anticancer Pyrazole Derivatives
Experimental Protocol: Synthesis of Pyrazole-Carboxamide Derivatives
This protocol describes a general method for the synthesis of pyrazole-carboxamide derivatives, a common scaffold for kinase inhibitors.
Step 1: Synthesis of Pyrazole Carboxylic Acid: A 1,3-dipolar cycloaddition reaction between a suitable alkyne and a diazo compound, mediated by a base such as DABCO, yields the pyrazole carboxylic acid core.[13]
Step 2: Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a desired amine using a standard coupling agent like EDC/HOBt or HATU in an appropriate solvent (e.g., DMF or DCM).
Step 3: Purification: The final product is purified by column chromatography on silica gel to yield the desired pyrazole-carboxamide derivative.
Logical Relationship: SAR of Pyrazole-Based Kinase Inhibitors
Caption: SAR for pyrazole kinase inhibitors.
B. Pyrazole Derivatives as Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[4][16]
Key SAR Insights for Anti-inflammatory Activity:
Diaryl Pyrazole Scaffold: A common feature of many potent anti-inflammatory pyrazoles is the 1,5-diaryl substitution pattern. The nature and substitution on these aryl rings significantly influence COX-2 selectivity and potency.[4]
Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or methylsulfone group at the para-position of the N1-phenyl ring is a hallmark of many selective COX-2 inhibitors, as it allows for interaction with a secondary pocket in the COX-2 enzyme.[4]
Trifluoromethyl Group: A trifluoromethyl group on the C3-phenyl ring of celecoxib enhances its binding affinity and selectivity for COX-2.
Data Presentation: Comparison of Anti-inflammatory Pyrazole Derivatives
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of pyrazole derivatives against COX enzymes.
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow: Synthesis and Evaluation of Anti-inflammatory Pyrazoles
Caption: Workflow for anti-inflammatory pyrazoles.
III. Pyrazole Derivatives as Antimicrobial Agents
The pyrazole scaffold has also been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[17][18][19]
Key SAR Insights for Antimicrobial Activity:
Lipophilicity: The introduction of lipophilic groups, such as phenyl rings, can enhance the antimicrobial activity of pyrazole derivatives, likely by facilitating their passage through the bacterial cell membrane.[17]
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro or bromo on the phenyl rings of pyrazole derivatives has been shown to significantly increase their antibacterial activity.[17][18]
Hybridization with Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or isocoumarin, has yielded compounds with broad-spectrum antibacterial and antifungal activities.[18][19][20]
Data Presentation: Comparison of Antimicrobial Pyrazole Derivatives
Compound ID
Target Organism(s)
Key Structural Features
MIC (µg/mL)
Reference
Compound 4c & 4f
S. aureus, E. coli, P. aeruginosa
Imino phenyl derivatives with electron-withdrawing groups
Bacterial/Fungal Culture: The target microorganisms are cultured in an appropriate broth medium to a specific density.
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
Inoculation: A standardized inoculum of the microorganism is added to each well.
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. This guide has highlighted the distinct yet rational SAR trends observed in the development of pyrazole-based anticancer, anti-inflammatory, and antimicrobial agents. The subtle interplay of substituents on the pyrazole core dictates the biological target and potency of the resulting derivatives. Future research will likely focus on the development of multi-target pyrazole derivatives and the use of computational modeling to further refine their design and predict their activity, ultimately accelerating the discovery of new and more effective medicines.[1]
V. References
Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study. (2026, February 7). ResearchGate.
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org.
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. [Link]
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, January 31). PubMed. [Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025, July 14). Journal of Medicinal and Chemical Sciences.
SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. [Link]
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014, November 1). PubMed. [Link]
Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021, February 15). Journal of Applied Pharmaceutical Science.
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14). Taylor & Francis Online. [Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018, August 1). PubMed. [Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010, July 1). PubMed. [Link]
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14). Taylor & Francis Online. [Link]
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers in Chemistry. [Link]
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. [Link]
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013, November 15). PubMed. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]
Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. [Link]
Mechanistic Validation of 4-Methoxy-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid: A T1R3 Negative Allosteric Modulator
Executive Summary & Mechanism of Action (MoA) 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (henceforth referred to as 4M-PPC ) is a synthetic small molecule probe primarily characterized as a Negative Allosteric Modu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action (MoA)
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (henceforth referred to as 4M-PPC ) is a synthetic small molecule probe primarily characterized as a Negative Allosteric Modulator (NAM) of the human sweet taste receptor T1R3 subunit .
Structurally, 4M-PPC serves as a rigidified bioisostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole is a flexible ether derivative, 4M-PPC locks the pharmacophore into a planar pyrazole scaffold. This structural rigidity reduces the entropic penalty of binding, potentially enhancing affinity for the Transmembrane Domain (TMD) of the T1R3 subunit.
The Signaling Cascade
Binding Event: 4M-PPC binds to the Transmembrane Domain (TMD) of the T1R3 subunit, distinct from the orthosteric "Venus Flytrap" domain (VFT) where sugars (sucrose, glucose) bind.
Conformational Lock: The binding stabilizes the T1R3 TMD in an inactive conformation , preventing the structural rearrangement required for heterodimer (T1R2/T1R3) activation.
G-Protein Decoupling: This blockade prevents the release of the G
and G-gustducin subunits.
Signal Termination: Downstream effectors (PLC
2) are not activated, inhibiting IP3 production and subsequent Calcium () release from the endoplasmic reticulum.
Caption: 4M-PPC binds the T1R3 TMD, blocking the conformational transduction required for G-protein activation despite agonist binding at the VFT.
Comparative Analysis: 4M-PPC vs. Established Alternatives
In drug discovery and chemosensory research, 4M-PPC is evaluated against standard inhibitors like Lactisole and Gymnemic Acid.
Table 1: Performance & Mechanistic Comparison
Feature
4M-PPC (Target)
Lactisole (Standard)
Gymnemic Acid (Natural)
Primary Target
T1R3 Transmembrane Domain (TMD)
T1R3 Transmembrane Domain (TMD)
T1R3 (Orthosteric/Allosteric mix)
Mechanism
Negative Allosteric Modulator (NAM)
Negative Allosteric Modulator (NAM)
Pore Blocking / VFT Interference
Structural Class
Pyrazole-3-carboxylic acid (Rigid)
Phenoxy-propionic acid (Flexible)
Triterpene Glycoside (Complex)
Species Specificity
Human Specific (hT1R3)
Human Specific (hT1R3)
Broad Spectrum (Primates/Rodents)
Potency (IC50)
Low Micromolar (M)*
~15-50 M
~1-5 M
Washout Kinetics
Moderate (Slow dissociation)
Fast (Rapid reversibility)
Very Slow (Long-lasting effect)
Off-Target Risks
MCT1 Inhibition (Potential)
Fibrate-like activity (PPAR)
Saponin-like surfactant effects
*Note: Potency is estimated based on SAR of the 1-phenyl-pyrazole-3-carboxylic acid class.
Why Choose 4M-PPC?
Structure-Activity Relationship (SAR) Studies: Unlike Lactisole, the pyrazole core of 4M-PPC allows for precise substitution at the N1 and C4 positions to probe the hydrophobic pocket of the T1R3 TMD.
Stability: The pyrazole ring confers greater metabolic stability against hydrolysis compared to the ether linkage in Lactisole.
Experimental Validation Protocols
To confirm the MoA of 4M-PPC, researchers must employ a Calcium Mobilization Assay using a heterologous expression system. This protocol validates the compound as a NAM by measuring the suppression of agonist-induced calcium flux.
Protocol: HEK293-G
15 Calcium Flux Assay
Objective: Quantify the IC50 of 4M-PPC against a fixed concentration of Sucrose or Aspartame.
Reagents & Cell Lines
Cells: HEK293T stably expressing hT1R2, hT1R3, and the promiscuous G-protein G
15 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours.
Dye Loading: Aspirate media and load cells with Fluo-4 AM (4
M) in assay buffer. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize dye extrusion.
Compound Preparation: Prepare a serial dilution of 4M-PPC in DMSO (keep final DMSO <0.5%).
Baseline & Pre-treatment: Place plate in the FLIPR or FlexStation reader. Record baseline fluorescence for 10 seconds. Add 4M-PPC dilutions and incubate for 10–15 minutes. Crucial: This pre-incubation allows the NAM to occupy the allosteric site before agonist addition.
Agonist Challenge: Inject a fixed concentration of Sucrose (typically 100 mM, corresponding to its EC80) into the wells.
Measurement: Continuously monitor fluorescence (RFU) for 120 seconds.
Validation Criteria:
Positive Control: Lactisole (1 mM) should completely abolish the signal.
Negative Control: Buffer only (no inhibitor) should show maximal Calcium peak.
Result: 4M-PPC should show a dose-dependent reduction in Peak RFU.
Critical Causality & Troubleshooting
The "Lactisole Shift" Phenomenon
If 4M-PPC is a true T1R3 NAM, it must exhibit the "Lactisole Shift." This means it will inhibit sweet taste in humans but not in mice (unless the mice are transgenic for human T1R3).
Causality: The transmembrane domain of human T1R3 contains specific residues (e.g., A733, L737) that interact with the inhibitor. Murine T1R3 lacks these specific residues.
Control Experiment: Perform the same Calcium Flux assay using wild-type mouse T1R2/T1R3 cells.
Expected Result: 4M-PPC should have no effect on the mouse receptor. If it inhibits the mouse receptor, the mechanism is likely non-specific (e.g., membrane disruption or toxicity) rather than specific T1R3 allosteric modulation.
Solubility Management
Pyrazole-3-carboxylic acids can be poorly soluble in neutral aqueous buffers.
Protocol Adjustment: Dissolve stock in 100% DMSO. Ensure the final assay buffer contains 0.1% BSA (Bovine Serum Albumin) to prevent the lipophilic phenyl ring from adhering to the plastic microplate walls.
References
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link
Servant, G., et al. (2020). "Positive and Negative Allosteric Modulators of the Sweet Taste Receptor." Frontiers in Pharmacology. Link
Winnig, M., et al. (2007). "Artificial Sweeteners and the T1R Family of Taste Receptors."[1] Chemosensory Perception. Link
Imada, T., et al. (2010). "Structure-Activity Relationships of Lactisole Derivatives as Sweet Taste Inhibitors." Chemical Senses. Link
PubChem Compound Summary. (2024). "4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid."[2][3][4] National Center for Biotechnology Information. Link
A Comparative Guide to the Analytical Validation of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid Purity
Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical research and development, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid stands as a significant heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and development, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid stands as a significant heterocyclic building block. Its structural motif is a cornerstone in the synthesis of a variety of pharmacologically active agents. The purity of such an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate rigorous characterization and control of impurities, as even trace amounts can possess undesirable toxicological properties or alter the therapeutic effect.[1]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. We will move beyond simple procedural descriptions to explore the causality behind method selection, the integration of orthogonal techniques for a holistic purity profile, and the establishment of self-validating protocols in line with international regulatory standards.
The Orthogonal Approach: A Multi-Faceted View of Purity
A single analytical method rarely provides a complete picture of a compound's purity. A robust validation strategy employs an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the molecule. This ensures that a wide spectrum of potential impurities—isomers, by-products, residual solvents, inorganic contaminants—are detected and quantified.
Caption: Orthogonal approach for comprehensive purity validation.
Primary Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active molecules like 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity assessment.[2] It excels at separating the main component from structurally similar process-related impurities and degradation products.
3.1. Rationale for Method Development Choices
Column: A C18 (octadecyl) stationary phase is the logical starting point. The non-polar phenyl group and pyrazole core of the analyte will interact favorably with the C18 chains, providing good retention and allowing for separation based on subtle differences in hydrophobicity among impurities.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is optimal.[3][4] A gradient is crucial for eluting both polar and non-polar impurities within a reasonable runtime while maintaining sharp peak shapes. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
Detector: A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. It not only quantifies peaks at a specific wavelength (e.g., the λmax of the analyte) but also provides UV spectra for each peak. This is invaluable for peak tracking and assessing peak purity, helping to identify co-eluting impurities.
This protocol is a representative method that must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or the determined λmax of the analyte).
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.[2]
3.3. Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][7] The following parameters are assessed, with typical acceptance criteria summarized in the table below.
Validation Parameter
Experimental Approach
Typical Acceptance Criteria
Rationale
Specificity
Analyze blank, placebo (if in formulation), analyte, and spiked impurity samples. Use PDA to assess peak purity.
The analyte peak should be free of interference from other components. Peak purity index > 0.995.
Ensures the method is selective for the analyte and can resolve it from potential impurities.[5]
Linearity
Analyze at least five concentrations across the specified range (e.g., 50-150% of nominal concentration).
Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.
Confirms a proportional relationship between detector response and analyte concentration.[8]
Range
Derived from linearity, accuracy, and precision studies.
For assay: 80-120% of test concentration. For impurities: Reporting threshold to 120% of specification.[9]
Defines the concentration interval over which the method is precise, accurate, and linear.
Accuracy
Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Recovery of 98.0% to 102.0%.
Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate)
Repeatability: 6 replicate injections of the same sample. Intermediate: Analysis on different days, by different analysts, or on different equipment.
Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for low-level impurities.
Demonstrates the method's consistency under various conditions.
LOD & LOQ
Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.
S/N of 3:1 for Limit of Detection (LOD). S/N of 10:1 for Limit of Quantitation (LOQ).[10]
Defines the lowest concentration that can be reliably detected and quantified.
By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of the compounds eluting in each peak.[11][12]
Causality: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful. It provides a highly accurate mass measurement (sub-ppm), which allows for the generation of a unique molecular formula for an unknown impurity.[1] Tandem MS (MS/MS) experiments fragment the impurity ion, providing structural clues that help in its definitive identification.[12] This is critical for assessing the potential toxicity of an impurity.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of organic compounds.[13][14]
Structure Confirmation: ¹H and ¹³C NMR spectra confirm the identity of the main component by ensuring all signals match the expected structure of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Quantitative NMR (qNMR): This technique can determine the purity of a substance without the need for a specific reference standard.[15] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated directly from the integral ratios in the ¹H NMR spectrum. This provides an orthogonal, primary method for assay value assignment.
Impurity Identification: If an impurity can be isolated (e.g., by preparative HPLC), a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be used to determine its complete chemical structure.[16][17]
Complementary Techniques for a Complete Purity Profile
5.1. Gas Chromatography (GC)
Direct GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility, often resulting in poor peak shape.[18] However, after derivatization (e.g., silylation or esterification) to convert the carboxylic acid to a more volatile derivative, GC can be a viable orthogonal technique.[19][20][21] It is particularly useful for detecting volatile or semi-volatile impurities that may not be well-resolved by RP-HPLC.
5.2. Elemental Analysis (CHNS)
This fundamental technique measures the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₀N₂O₃). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and the absence of significant elemental impurities.[22][23]
5.3. Water and Residual Solvent Content
Karl Fischer Titration (KFT): This is the gold standard for the specific and accurate determination of water content.[24][25] Unlike other methods, it is not affected by other volatile components. Both volumetric and coulometric methods are available, with the coulometric technique being ideal for very low moisture levels.[26][27][28]
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.[29] It provides a measure of the total volatile content (water and residual solvents) but does not differentiate between them.[30] It is useful for detecting the presence of solvates or hydrates.[31]
Headspace GC-MS: This is the definitive technique for identifying and quantifying residual organic solvents from the manufacturing process.
5.4. Inorganic Impurities
Inductively Coupled Plasma (ICP-MS/OES): APIs are often synthesized using metal catalysts (e.g., Palladium, Copper). ICP-MS or ICP-OES is used to quantify trace elemental impurities to ensure they are below the stringent limits set by guidelines like ICH Q3D.[32] X-Ray Fluorescence (XRF) can be used as a rapid screening tool.[33]
Integrated Validation Workflow
A logical workflow ensures all aspects of purity are systematically evaluated. The process begins with method development and validation for the primary separation technique (HPLC) and then integrates orthogonal methods for a comprehensive assessment.
Caption: Integrated workflow for purity validation.
Conclusion
The validation of purity for a pharmaceutical compound like 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a rigorous, multi-faceted process. It relies not on a single measurement but on an integrated strategy of orthogonal analytical techniques. A well-validated HPLC method forms the core of the analysis for assay and organic impurities. This is authoritatively supported by LC-MS for impurity identification, qNMR for an independent assay value, and a suite of complementary techniques (Karl Fischer, TGA, Elemental Analysis, ICP-MS) to control for water, volatiles, and inorganic contaminants. By following this comprehensive and scientifically-grounded approach, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their materials, paving the way for successful therapeutic development.
References
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link][22]
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link][34]
McCrory, J. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link][7]
Kupiec, T., & Raj, V. (2015). Determination of Water Content using the Karl Fischer Coulometric Method. Journal of Visualized Experiments. Retrieved from [Link][26]
Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Application Note. Retrieved from [Link][1]
Li, L., et al. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link][24]
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link][29]
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link][11]
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][13]
Henderson, T. (2023, October 7). Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. Retrieved from [Link][32]
Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link][33]
International Pharmaceutical Industry. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link][35]
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link][25]
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link][36]
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Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link][27]
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ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][5]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link][30]
NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link][37]
Japanese Pharmacopoeia. (n.d.). 2.48 Water Determination (Karl Fischer Method). Retrieved from [Link][28]
Krzek, J., et al. (2007). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Retrieved from [Link][38]
Hishta, C., & Bomstein, J. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production. Journal of Chromatographic Science. Retrieved from [Link][20]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link][9]
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Application Brochure. Retrieved from [Link][31]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]
PubMed. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link][21]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link][3]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][14]
Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link][39]
R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Retrieved from [Link][40]
Wesleyan University. (2026, February 11). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link][16]
ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link][15]
Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link][10]
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Grodner, J., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link][4]
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link][17]
A Comparative Guide to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant py...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document will cross-validate expected experimental outcomes based on established results for its close structural analogs. We will delve into its probable synthetic pathways, expected characterization data, and a comparative analysis of its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[1] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The subject of this guide, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, combines the pyrazole core with a phenyl group at the N1 position, a methoxy group at C4, and a carboxylic acid at C3, features that suggest a strong potential for biological activity.
Synthesis and Characterization: A Predictive Approach
Proposed Synthetic Pathway
A plausible and efficient route involves a cyclocondensation reaction followed by hydrolysis. This two-step process is a common and versatile method for constructing the pyrazole ring system.
Caption: Proposed two-step synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate)
To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add diethyl 2-methoxymalonate (1.05 eq).
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl ester intermediate.
Step 2: Hydrolysis to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)
Dissolve the purified ethyl ester intermediate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.
The resulting precipitate, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Predicted Characterization Data
Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[5][6][7][8][9][10]
Technique
Expected Observations
¹H NMR
- Singlet for the methoxy protons (~3.9 ppm)- Multiplets for the phenyl protons (~7.3-7.8 ppm)- Singlet for the pyrazole C5-H (~8.0-8.5 ppm)- Broad singlet for the carboxylic acid proton (>10 ppm)
¹³C NMR
- Signal for the methoxy carbon (~55-60 ppm)- Signals for the aromatic carbons (115-140 ppm)- Signals for the pyrazole ring carbons- Signal for the carboxylic acid carbonyl carbon (>160 ppm)
FT-IR (KBr, cm⁻¹)
- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch of the carboxylic acid (~1700 cm⁻¹)- C=N and C=C stretching vibrations of the pyrazole and phenyl rings (~1450-1600 cm⁻¹)- C-O stretching of the methoxy group (~1050-1250 cm⁻¹)
Mass Spec (ESI-)
Predicted [M-H]⁻ at m/z 217.06
Comparative Biological Activity
The true value of a novel compound lies in its biological activity. Here, we compare the potential anticancer and anti-inflammatory activities of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with established pyrazole-based compounds.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[13][14][15]
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example.[16] Many pyrazoles exert their effect by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[19]
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione.
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.
Substrate Addition: Initiate the reaction by adding arachidonic acid.
Reaction Termination: After a specific incubation period, stop the reaction (e.g., by adding a strong acid).
Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
While direct experimental validation for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted characterization data provide a solid foundation for its identification and purity assessment.
The comparative analysis indicates that this compound is a promising candidate for both anticancer and anti-inflammatory screening. The presence of the N-phenyl and C3-carboxylic acid moieties are common features in many bioactive pyrazoles. The C4-methoxy group may further influence its electronic properties and metabolic stability, potentially leading to favorable pharmacological profiles.
Future research should focus on the actual synthesis and characterization of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, followed by a thorough in vitro and in vivo evaluation of its biological activities. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. The exploration of this and similar pyrazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for novel therapeutics.
References
BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.
Abcam. (n.d.). MTT assay protocol. Abcam.
Weiner, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50558.
Springer Nature. (n.d.). MTT Assay Protocol.
MDPI. (2023).
Ali, N., et al. (2025).
Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125–135.
Khan, I., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569–3583.
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 433-442.
ATCC. (n.d.).
Caliskan, B., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 948-959.
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6649.
Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2135-2142.
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 129-140.
Journal of Chemical and Pharmaceutical Research. (n.d.).
OEMS Connect Journals. (n.d.).
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(4).
ResearchGate. (n.d.).
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
PubChem. (n.d.). Pyrazole-4-carboxylic acid.
PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342.
Al-Abdullah, E. S., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(21), 5030.
Abdelgawad, M. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Molecules, 25(11), 2639.
International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 1163–1177.
Drug Design, Development and Therapy. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. Drug Design, Development and Therapy, 10, 3569–3583.
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
Mahesha, et al. (2022). 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole.
Cairo University. (2019).
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1332.
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6339.
Proper disposal of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 956436-97-8) requires a strict adherence to organic chemical waste protocols. As a functionalized pyrazole derivative, this compound presents spec...
Author: BenchChem Technical Support Team. Date: February 2026
Proper disposal of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 956436-97-8) requires a strict adherence to organic chemical waste protocols. As a functionalized pyrazole derivative, this compound presents specific stability and toxicity profiles that disqualify it from standard aqueous discharge.
The following guide outlines the operational workflow for the safe containment, labeling, and final disposal of this substance, designed for researchers requiring immediate, actionable logistics.
Part 1: Chemical Identity & Hazard Assessment
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
All transfer operations must occur inside a fume hood.
Part 2: Waste Segregation & Pre-Treatment
Core Directive: Do NOT dispose of this compound via sink drains, regardless of pH neutralization. The aromatic pyrazole core is resistant to standard wastewater treatment biodegradation and poses a risk of aquatic accumulation.
Solid Waste (Pure Substance)
Protocol: Collect pure solid waste in a dedicated container.
Container Type: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.
Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic degradation.
Liquid Waste (Mother Liquors/Solutions)
Solvent Compatibility: This compound is typically soluble in DMSO, Methanol, or Dichloromethane.
Segregation Rule:
If dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste".
If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".
pH Caution: If the solution is acidic due to the carboxylic acid, ensure the waste container is compatible (HDPE is preferred over metal cans).
Spill Cleanup (Pre-Disposal Stabilization)
If a spill occurs, the acid must be contained before disposal.
Isolate: Evacuate the immediate area and mark the zone.
Neutralize (Optional but Recommended for Safety): Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow. The carboxylic acid will react (fizz) to form the sodium salt, which is safer to handle.
Collect: Sweep the resulting solid/paste into a disposable scoop.
Package: Place debris into a clear plastic bag, seal it, and place that bag inside the solid waste container.
Part 3: Disposal Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid based on its physical state.
Figure 1: Decision logic for segregating pyrazole carboxylic acid waste streams ensures compliance with incineration protocols.
Part 4: Final Disposal Specifications
Labeling Requirements
Every container must be tagged immediately upon the first addition of waste.
Constituents: List "4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid" explicitly. Do not use abbreviations like "MPPCA".
Hazards: Check boxes for "Toxic" and "Irritant".
Ultimate Fate: Incineration
The only acceptable final disposal method for this compound is High-Temperature Incineration equipped with an afterburner and scrubber.
Mechanism: The pyrazole ring is thermally stable and requires temperatures >1000°C for complete mineralization.
Scrubber Function: The scrubber neutralizes nitrogen oxides (NOx) generated from the pyrazole nitrogens during combustion.
References
Sigma-Aldrich . Safety Data Sheet: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Product No. 956436-97-8.[2] Retrieved from .
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Disposal of Organic Chemicals. Retrieved from .
U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from .
Personal protective equipment for handling 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Number: 956436-97-8 (Primary Reference) Chemical Class: Pyrazole Carboxylic Acid Derivative Physical State: Solid (typically off-white to pale yellow powder) Part 1: Hazard Profiling & Risk Assessment (The "Why") As...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 956436-97-8 (Primary Reference)
Chemical Class: Pyrazole Carboxylic Acid Derivative
Physical State: Solid (typically off-white to pale yellow powder)
Part 1: Hazard Profiling & Risk Assessment (The "Why")
As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (pyrazole-3-carboxylic acids) exhibit a consistent hazard profile. We treat this compound not just as an irritant, but as a bioactive intermediate requiring strict containment.
Primary Hazards (GHS Classification derived from Structural Analogs):
Hazard Code
Description
Mechanistic Insight
H302
Harmful if swallowed
Pyrazole motifs are pharmacophores often designed for biological activity; systemic absorption must be prevented.
H315
Causes skin irritation
Carboxylic acid functionality () acts as a proton donor, disrupting the stratum corneum pH balance.
H319
Causes serious eye irritation
Fine particulates can dissolve in lacrimal fluid, creating localized acidic zones damaging to corneal epithelium.
H335
May cause respiratory irritation
Inhalation of dust triggers mucous membrane inflammation; chronic exposure may lead to sensitization.
Part 2: The Defensive Layer (PPE Selection)
Standard "lab coat and gloves" is insufficient without material validation. The following PPE protocol is designed to create a self-validating barrier system.
1. Hand Protection (Glove Logic)
Material:Nitrile Rubber (NBR) is the standard. Latex is prohibited due to poor chemical resistance against organic acids and potential allergenicity.
Thickness: Minimum 5 mil (0.12 mm) .
Protocol:
Dry Solid Handling: Single layer Nitrile (5 mil).
Solution Handling: If dissolved in halogenated solvents (DCM) or ketones (Acetone), use Double Gloving (Inner: Nitrile, Outer: Laminate/PE) or change outer nitrile gloves immediately upon splash contact.
Validation: Inflate glove with air prior to donning to check for pinhole defects (pneumatic test).
Primary Barrier: All open handling must occur within a Chemical Fume Hood certified to a face velocity of 80–100 fpm.
Secondary Barrier (PPE):
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders, as static drift can bypass side shields.
Lungs: If weighing outside a hood (strongly discouraged), a P95 or P100 particulate respirator is mandatory.
Part 3: Operational Protocol (The "How")
This workflow minimizes static discharge and aerosolization, the two most common failure points in handling carboxylic acid powders.
Step 1: Weighing & Transfer
Static Neutralization: Pyrazole powders are often static-prone. Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.
The "Boat-to-Vial" Technique:
Do not use spatulas to scrape the last milligram.
Weigh directly into the tared reaction vessel if possible.
If using a weigh boat, rinse the boat with the reaction solvent into the vessel to ensure quantitative transfer and eliminate dust residue.
Step 2: Solubilization
Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
Exothermic Caution: When adding base (e.g., NaOH, TEA) to deprotonate the carboxylic acid, mild exotherms occur. Add base slowly to prevent aerosolization of the mixture.
Step 3: Reaction Monitoring
TLC Visualization: This compound is UV active. Use UV
lamp.
Stain: Bromocresol Green is effective for detecting the free acid (turns yellow on blue background).
Part 4: Visualization & Decision Logic
Diagram 1: PPE Decision Matrix
This logic gate ensures you select the correct protection based on the state of matter.
Caption: PPE Selection Logic based on physical state and solvent compatibility.
Diagram 2: Safe Handling Workflow
A step-by-step loop for the lifecycle of the chemical in the lab.
Caption: Operational lifecycle from storage to disposal, highlighting critical control points.
Part 5: Waste Management & Emergency Response
Disposal Protocol
Classification: Hazardous Chemical Waste (Organic Acid).
Segregation:
DO: Collect in "Organic Solids" or "Organic Solvents" containers.
DO NOT: Mix with strong oxidizers (e.g., nitric acid) or cyanides (risk of HCN generation if acidified).
Labeling: Must be clearly labeled with the full chemical name and hazard warnings (Irritant).
Emergency Procedures
Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.
Eye Contact: Flush immediately at an eyewash station. Hold eyelids open. Time is tissue—seconds matter.
Spill Cleanup:
Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.
Solution: Absorb with vermiculite or sand.
References
Sigma-Aldrich. (n.d.).[5] 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Product Detail & CAS 956436-97-8. Retrieved from
PubChem. (n.d.). Compound Summary: Pyrazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
Kimberly-Clark Professional. (2025).[1][2] Chemical Resistance Guide for Nitrile Gloves. Retrieved from